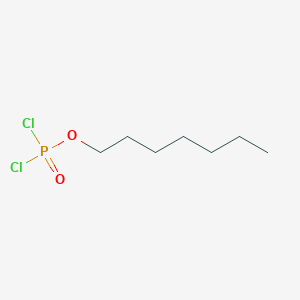
Phosphorodichloridic acid, heptyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl Phosphorodichloridate is an organophosphorus compound with the chemical formula C7H15Cl2O2P. It is a colorless to pale yellow liquid that is sensitive to moisture and hydrolysis. This compound is primarily used as a phosphorylating agent in organic synthesis, playing a crucial role in the preparation of various phosphate esters and other phosphorus-containing compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptyl Phosphorodichloridate can be synthesized through the reaction of heptyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{C7H15OH} + \text{POCl3} \rightarrow \text{C7H15Cl2O2P} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of Heptyl Phosphorodichloridate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of advanced distillation techniques to separate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Heptyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form phosphate esters and amides.
Hydrolysis: In the presence of water, it hydrolyzes to form heptyl phosphate and hydrochloric acid.
Common Reagents and Conditions:
Alcohols and Amines: Used in substitution reactions to form esters and amides.
Water: Causes hydrolysis, leading to the formation of heptyl phosphate.
Major Products Formed:
Heptyl Phosphate: Formed through hydrolysis.
Phosphate Esters and Amides: Formed through substitution reactions with alcohols and amines.
Aplicaciones Científicas De Investigación
Heptyl Phosphorodichloridate has a wide range of applications in scientific research, including:
Chemistry: Used as a phosphorylating agent in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active phosphate esters.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Heptyl Phosphorodichloridate involves its ability to transfer a phosphoryl group to nucleophiles such as alcohols and amines. This process is facilitated by the presence of the dichlorophosphate group, which is highly reactive and readily undergoes substitution reactions. The molecular targets and pathways involved in these reactions are primarily related to the formation of phosphate esters and amides.
Comparación Con Compuestos Similares
Phenyl Phosphorodichloridate: Similar in structure but contains a phenyl group instead of a heptyl group.
Diethyl Phosphorochloridate: Contains ethyl groups instead of heptyl groups.
Uniqueness: Heptyl Phosphorodichloridate is unique due to its longer heptyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can affect its reactivity, solubility, and applications in various fields.
Propiedades
IUPAC Name |
1-dichlorophosphoryloxyheptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2O2P/c1-2-3-4-5-6-7-11-12(8,9)10/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWVGIIBEKOPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOP(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













